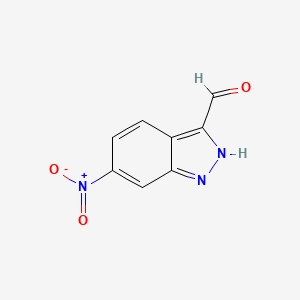

6-Nitro-1H-indazole-3-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-nitro-2H-indazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O3/c12-4-8-6-2-1-5(11(13)14)3-7(6)9-10-8/h1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYPSMSUYMARCRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C=C1[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80630783 | |

| Record name | 6-Nitro-2H-indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80630783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

315203-37-3 | |

| Record name | 6-Nitro-2H-indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80630783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-Nitro-1H-indazole-3-carbaldehyde: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core chemical properties, synthesis, and reactivity of 6-Nitro-1H-indazole-3-carbaldehyde. This compound is a key intermediate in the synthesis of various polyfunctionalized 3-substituted indazoles, a class of molecules that has garnered significant attention in medicinal chemistry, particularly as kinase inhibitors.[1][2]

Core Chemical and Physical Properties

This compound is a solid, typically appearing as an orange or yellowish to brown powder.[3][4] Its chemical structure is characterized by an indazole core with a nitro group at the 6-position and a carbaldehyde group at the 3-position.

| Property | Value | Source |

| Molecular Formula | C₈H₅N₃O₃ | [5][6] |

| Molecular Weight | 191.14 g/mol | [7] |

| Melting Point | 120-160°C (decomposes above 200°C) | [4] |

| Boiling Point | 463.5 °C at 760 mmHg (Predicted) | |

| Density | 1.612 g/cm³ | [7] |

| Appearance | Orange to yellow-brown solid | [3][4] |

| CAS Number | 315203-37-3 | [6][8] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

| Technique | Data | Source |

| ¹H NMR (400 MHz, DMSO-d₆) | δ = 10.22 (s, 1H), 8.57 (d, J = 1.5 Hz, 1H), 8.29 (dd, J = 0.5, 8.9 Hz, 1H), 8.13 (dd, J = 2.0, 8.9 Hz, 1H) | [4] |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ = 187.7, 146.9, 124.0, 122.4, 118.7, 108.6 | [4] |

| Mass Spectrometry (LC-MS) | m/z = 190.05 (MH⁺) | [4] |

Synthesis of this compound

A primary synthetic route to this compound involves the nitrosation of 6-nitroindole.[4] This transformation represents a key scaffold hopping strategy from an indole to a medicinally relevant indazole core.[3]

Experimental Protocol: Nitrosation of 6-Nitroindole

This protocol is adapted from a general procedure for the synthesis of indazole-3-carboxaldehydes from indoles.[1][4]

Materials:

-

6-Nitroindole

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl, 6 M)

-

Distilled water

-

Acetonitrile (HPLC grade)

Procedure:

-

In a round-bottomed flask equipped with a stirrer, dissolve sodium nitrite (92.5 mmol) in distilled water (150 mL).

-

Slowly add 6-nitroindole (31.7 mmol) to the solution at 20°C.

-

Stir the mixture vigorously until a homogeneous suspension is formed (approximately 5 minutes).

-

Add 6 M hydrochloric acid (14 mL) dropwise to the suspension over 30 minutes, maintaining the temperature at 20°C.

-

Continue stirring the reaction mixture at 20°C for 90 minutes.

-

Monitor the reaction completion by taking a small sample, filtering it, dissolving the precipitate in a minimal amount of acetonitrile, and analyzing by LC-MS.

-

Upon completion, filter the reaction mixture under vacuum and collect the precipitate.

-

Wash the precipitate with distilled water (50 mL).

-

Dry the washed precipitate to yield this compound as an orange solid (77% yield).[4]

Synthesis workflow for this compound.

Chemical Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by its three key structural components: the indazole ring, the aldehyde group, and the nitro group. The aldehyde function can be readily converted into other functionalities, making it a versatile intermediate for the synthesis of diverse 3-substituted indazoles.[2]

Reactions involving the Aldehyde Group:

-

Condensation Reactions: The aldehyde can participate in Knoevenagel and Wittig condensations to form alkenes.[2]

-

Cyclization Reactions: It can be used to construct various heteroaromatic systems like oxazoles, thiazoles, and benzimidazoles.[2]

-

Reduction: The aldehyde can be reduced to a secondary alcohol.

-

Reductive Amination: It can be converted to a secondary amine.

Reactions involving the Nitro Group:

-

Reduction: The nitro group is susceptible to reduction, which would yield the corresponding 6-amino-1H-indazole-3-carbaldehyde. This transformation is significant as it converts an electron-withdrawing group into an electron-donating group, thereby altering the electronic properties of the molecule and opening up further derivatization possibilities.[3]

The dual functionality of this compound makes it a valuable building block in medicinal chemistry for the development of novel therapeutic agents, particularly kinase inhibitors.[1][2]

Potential reactivity of this compound.

Biological Significance and Future Directions

While specific biological activity data for this compound is not extensively reported in the reviewed literature, the indazole scaffold is a well-established pharmacophore in numerous kinase inhibitors.[1][2] The functional groups present in this molecule offer multiple points for diversification, making it an attractive starting material for generating libraries of novel compounds for drug discovery programs. Future research could focus on synthesizing derivatives of this compound and evaluating their biological activities against various kinase targets and other therapeutically relevant enzymes. The development of optimized and scalable synthetic routes will also be crucial for its broader application in medicinal chemistry.

References

- 1. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. 6-nitro-1H-indole-3-carbaldehyde | 10553-13-6 | Benchchem [benchchem.com]

- 4. 6-NITRO INDAZOLE-3-CARBOXALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 5. PubChemLite - this compound (C8H5N3O3) [pubchemlite.lcsb.uni.lu]

- 6. This compound 95% | CAS: 315203-37-3 | AChemBlock [achemblock.com]

- 7. americanelements.com [americanelements.com]

- 8. 1H-Indazole-3-carboxaldehyde,6-nitro-;315203-37-3 [axsyn.com]

An In-Depth Technical Guide to 6-Nitro-1H-indazole-3-carbaldehyde (CAS: 315203-37-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Nitro-1H-indazole-3-carbaldehyde (CAS number 315203-37-3), a key heterocyclic building block in medicinal chemistry. This document details its chemical and physical properties, provides a comprehensive experimental protocol for its synthesis, and outlines its significant role as a crucial intermediate in the development of potent kinase inhibitors. The information is presented to support researchers and professionals in the fields of organic synthesis and drug discovery.

Chemical and Physical Properties

This compound is a yellow to brown solid.[1] It is characterized by an indazole core substituted with a nitro group at the 6-position and a carbaldehyde group at the 3-position. These functional groups make it a versatile reagent for further chemical modifications.

| Property | Value | Source |

| CAS Number | 315203-37-3 | |

| Molecular Formula | C₈H₅N₃O₃ | [2][3] |

| Molecular Weight | 191.15 g/mol | [1][2] |

| Physical Form | Yellow to Brown Solid | [1] |

| Melting Point | >260 °C | [4] |

| Boiling Point | 463.5 °C at 760 mmHg | [5] |

| Density | 1.612 g/cm³ | [5] |

| Purity | Typically available at 95% or 98% | [1][2] |

| Storage | Inert atmosphere, 2-8°C | [1][3] |

| InChI Key | UYPSMSUYMARCRX-UHFFFAOYSA-N | [1] |

| SMILES | O=Cc1nnc2cc(N(=O)=O)ccc12 |

Synthesis of this compound

The primary synthetic route to this compound involves the nitrosation of 6-nitroindole.[6] This method provides a high-yielding conversion.

Experimental Protocol: Nitrosation of 6-Nitroindole

Materials:

-

6-Nitroindole

-

Sodium Nitrite (NaNO₂)

-

Hydrochloric Acid (HCl, 6 M)

-

Distilled Water

-

Acetonitrile (HPLC-grade)

Procedure: [6]

-

In a 500 mL round-bottomed flask equipped with a stirrer, dissolve sodium nitrite (6.38 g, 92.5 mmol) in distilled water (150 mL).

-

Slowly add 6-nitroindole (5.15 g, 31.7 mmol) to the solution at 20°C.

-

Stir the reaction mixture vigorously until a homogeneous suspension is formed (approximately 5 minutes).

-

Add 6 M hydrochloric acid (14 mL) dropwise to the bright yellow suspension over 30 minutes using an addition funnel.

-

Maintain the reaction temperature at 20°C and continue stirring for 90 minutes.

-

Monitor the reaction completion by taking a small sample, filtering it, dissolving the precipitate in a minimal amount of acetonitrile, and analyzing by LC-MS.

-

Upon completion, filter the reaction mixture under vacuum and collect the precipitate.

-

Wash the precipitate with additional distilled water (50 mL).

-

Dry the washed precipitate to obtain this compound as an orange solid.

Expected Yield: 77%[6]

Role in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the development of kinase inhibitors.[7][8] The indazole scaffold is recognized as a "privileged" structure in medicinal chemistry due to its ability to interact with a variety of biological targets.[8]

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in diseases such as cancer.[9] Small molecule kinase inhibitors are a major class of therapeutic agents.[9] The functionalization of the indazole core at the 3-position, which can be initiated from this compound, has led to the discovery of several marketed drugs, including Axitinib (Inlyta®) and Pazopanib (Votrient®).[4]

The aldehyde group of this compound allows for a variety of chemical transformations, such as condensation reactions, to build more complex molecular architectures. The nitro group can also be reduced to an amino group, providing another point for diversification.[8]

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][3]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1][3]

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a pivotal chemical intermediate with significant applications in the field of drug discovery, particularly in the synthesis of kinase inhibitors. Its versatile chemical nature allows for the creation of diverse molecular libraries for screening and optimization. This guide provides essential technical information to aid researchers in the effective utilization of this compound in their synthetic and medicinal chemistry endeavors.

References

- 1. axsyn.com [axsyn.com]

- 2. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 5. scilit.com [scilit.com]

- 6. 315203-37-3|this compound| Ambeed [ambeed.com]

- 7. 10553-13-6 CAS MSDS (6-NITRO-1H-INDOLE-3-CARBALDEHYDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. 6-nitro-1H-indole-3-carbaldehyde | 10553-13-6 | Benchchem [benchchem.com]

- 9. research.ed.ac.uk [research.ed.ac.uk]

A Technical Guide to the Molecular Structure of 6-Nitro-1H-indazole-3-carbaldehyde

Introduction

6-Nitro-1H-indazole-3-carbaldehyde is a heterocyclic organic compound featuring an indazole core substituted with a nitro group and a carbaldehyde (aldehyde) functional group. The indazole scaffold is a significant pharmacophore in medicinal chemistry, recognized as a bioisostere of indole.[1] This structural motif is present in several FDA-approved drugs, particularly kinase inhibitors such as Axitinib and Pazopanib.[1][2] The presence of the nitro and aldehyde groups makes this compound a versatile intermediate for synthesizing more complex, polyfunctionalized 3-substituted indazoles.[1][3] Derivatives of nitroindazoles have been investigated for a wide range of biological activities, including anti-cancer, anti-viral, and antimicrobial properties.[4] This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and known biological context.

Molecular Identity and Physicochemical Properties

The fundamental structural and physical characteristics of this compound are summarized below. These identifiers are crucial for unambiguous documentation and database retrieval.

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| CAS Number | 315203-37-3[5][6] |

| Molecular Formula | C₈H₅N₃O₃[5][6][7] |

| Molecular Weight | 191.14 g/mol [5] |

| IUPAC Name | This compound[6] |

| Canonical SMILES | C1=CC2=C(NN=C2C=C1--INVALID-LINK--[O-])C=O[5][7] |

| InChI Key | UYPSMSUYMARCRX-UHFFFAOYSA-N[5] |

Table 2: Physicochemical Data

| Property | Value |

|---|---|

| Appearance | Orange solid[8] |

| Melting Point | 120-160°C (color changes), decomposes >200°C[8] |

| Boiling Point | 463.5 °C at 760 mmHg (Predicted)[5] |

| Density | 1.612 g/cm³ (Predicted)[5] |

Spectroscopic and Structural Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound. The following tables present key nuclear magnetic resonance (NMR) and mass spectrometry (MS) data.

Table 3: NMR Spectroscopic Data (DMSO-d₆)

| Nucleus | Chemical Shift (δ) ppm | Multiplicity & Coupling Constant (J) Hz |

|---|---|---|

| ¹H NMR (400 MHz) | 10.22 | s, 1H (Aldehyde) |

| 8.57 | d, J = 1.5 Hz, 1H | |

| 8.29 | dd, J = 0.5, 8.9 Hz, 1H | |

| 8.13 | dd, J = 2.0, 8.9 Hz, 1H | |

| ¹³C NMR (100 MHz) | 187.7 | - |

| 146.9 | - | |

| 124.0 | - | |

| 122.4 | - | |

| 118.7 | - | |

| 108.6 | - |

Data sourced from ChemicalBook.[8]

Table 4: Mass Spectrometry Data

| Technique | Ionization Mode | m/z Value | Observation |

|---|---|---|---|

| LC-MS | ESI+ | 190.05 | [M+H]⁺[8] |

| HRMS | ESI- | 190.0243 | [M-H]⁻ (Calculated: 190.0253)[3] |

Synthesis and Experimental Protocols

The primary route for synthesizing this compound is through the nitrosation of 6-nitroindole.[8] This transformation represents a key method for "scaffold hopping" from an indole to a medicinally important indazole core.[9]

Experimental Protocol: Nitrosation of 6-Nitroindole

This protocol is adapted from a reported synthesis with a 77% yield.[8]

-

Preparation: In a 500 mL round-bottomed flask equipped with a magnetic stirrer, dissolve sodium nitrite (NaNO₂, 6.38 g, 92.5 mmol) in distilled water (150 mL).

-

Addition of Starting Material: To the sodium nitrite solution, slowly add 6-nitroindole (5.15 g, 31.7 mmol) at a constant temperature of 20°C. Stir the mixture vigorously for approximately 5 minutes until a homogeneous, bright yellow suspension is formed.

-

Acidification: Add 6 M hydrochloric acid (HCl, 14 mL) dropwise to the suspension using an addition funnel over a period of 30 minutes. Maintain the reaction temperature at 20°C throughout the addition.

-

Reaction: After the complete addition of HCl, continue to stir the reaction mixture at 20°C for 90 minutes.

-

Monitoring: Reaction completion can be monitored by taking a small aliquot, filtering it, dissolving the precipitate in HPLC-grade acetonitrile (MeCN), and analyzing by LC-MS.[8]

-

Work-up and Isolation: Upon completion, filter the reaction mixture using vacuum filtration. Collect the precipitate and wash it with additional distilled water (50 mL).

-

Drying: Dry the washed precipitate to yield this compound as an orange solid.[8]

Biological Activity and Mechanism of Action

While direct biological studies on this compound are limited, the broader class of nitroindazoles and their derivatives are known for significant biological activities.[4] Research into closely related compounds provides a strong indication of its potential therapeutic applications.

Notably, derivatives of 3-chloro-6-nitro-1H-indazole have been synthesized and evaluated for their antileishmanial activity against several Leishmania species.[10] Leishmaniasis is a parasitic disease with high morbidity and mortality rates worldwide.[10]

The proposed mechanism of action for these compounds is the inhibition of trypanothione reductase (TryR) , an essential enzyme in the parasite's redox defense system.[10] TryR is unique to trypanosomatids and absent in mammals, making it an attractive drug target. By inhibiting TryR, the compound disrupts the parasite's ability to manage oxidative stress, leading to cell death. Molecular docking and dynamics simulations have supported a stable binding of these indazole derivatives within the active site of the TryR enzyme.[10]

Conclusion

This compound is a well-characterized molecule with a defined structure and accessible synthetic route. Its significance lies primarily in its role as a key building block in medicinal chemistry. The indazole core, combined with reactive aldehyde and electron-withdrawing nitro groups, provides multiple avenues for chemical modification. Based on the potent biological activity of its close analogues, particularly as antileishmanial agents targeting trypanothione reductase, this compound stands out as a high-value precursor for the development of novel therapeutics aimed at treating parasitic diseases and potentially other conditions where kinase inhibition is a validated strategy.

References

- 1. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnrjournal.com [pnrjournal.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. americanelements.com [americanelements.com]

- 6. This compound 95% | CAS: 315203-37-3 | AChemBlock [achemblock.com]

- 7. PubChemLite - this compound (C8H5N3O3) [pubchemlite.lcsb.uni.lu]

- 8. 6-NITRO INDAZOLE-3-CARBOXALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 9. 6-nitro-1H-indole-3-carbaldehyde | 10553-13-6 | Benchchem [benchchem.com]

- 10. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Characteristics of 6-Nitro-1H-indazole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Nitro-1H-indazole-3-carbaldehyde is a heterocyclic organic compound of significant interest in medicinal chemistry, primarily for its role as a key intermediate in the synthesis of various bioactive molecules, including kinase inhibitors. A thorough understanding of its physical characteristics is paramount for its effective utilization in research and drug development. This guide provides a comprehensive overview of the physical and spectral properties of this compound, detailed experimental protocols for their determination, and a representative signaling pathway to illustrate the mechanism of action for this class of compounds.

Physical and Chemical Properties

This compound is typically a solid at room temperature. Its core structure consists of a bicyclic indazole ring system, substituted with a nitro group at the 6-position and a carbaldehyde group at the 3-position.

Tabulated Physical Data

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₅N₃O₃ | [1][2] |

| Molecular Weight | 191.14 g/mol | [1] |

| Appearance | Orange solid | |

| Melting Point | >260 °C | [3] |

| 120-160 °C (with decomposition >200 °C) | ||

| Boiling Point (Predicted) | 463.5 °C at 760 mmHg | [1] |

| Density (Predicted) | 1.612 g/cm³ | [1] |

| Solubility | Soluble in acetone and DMSO. | [3] |

Note on Melting Point Discrepancy: There is a notable discrepancy in the reported melting points. One source indicates a melting point above 260 °C[3], while another reports a range of 120-160 °C with decomposition occurring above 200 °C. This variation may be attributable to differences in purity, crystalline form, or the method of determination. Researchers should consider this variability in their work.

Spectral Data

Spectroscopic data is crucial for the structural elucidation and confirmation of this compound.

Tabulated Spectral Data

| Spectroscopy | Solvent | Chemical Shifts (δ) / Wavenumber (ν) | Source |

| ¹H NMR (300 MHz) | Acetone-d₆ | 10.27 (s, 1H), 8.68 (d, J = 2.0 Hz, 1H), 8.39 (d, J = 9.0 Hz, 1H), 8.21 (dd, J = 9.0, 2.0 Hz, 2H) | [3] |

| ¹³C NMR (75 MHz) | Acetone-d₆ | 187.5, 148.0, 145.1, 141.3, 124.6, 123.1, 119.0, 108.8 | [3] |

| Infrared (IR) | Neat | 3293, 1668, 1519, 1423, 1347, 1310, 1062, 873, 751 cm⁻¹ | [3] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited for the characterization of this compound.

Synthesis of this compound

This protocol is adapted from a published procedure.

Materials:

-

6-nitroindole

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl, 6 M)

-

Distilled water

-

Acetonitrile (HPLC grade)

-

Round-bottomed flask (500 mL)

-

Magnetic stirrer

-

Addition funnel

-

Vacuum filtration apparatus

Procedure:

-

To a 500 mL round-bottomed flask equipped with a stirrer, add sodium nitrite (6.38 g, 92.5 mmol) and distilled water (150 mL).

-

Slowly add 6-nitroindole (5.15 g, 31.7 mmol) to the solution at 20°C.

-

Stir the reaction mixture vigorously until a homogeneous suspension is formed (approximately 5 minutes).

-

Add 6 M hydrochloric acid (14 mL) dropwise to the bright yellow suspension via an addition funnel over 30 minutes.

-

Maintain the reaction temperature at 20°C and continue stirring for 90 minutes.

-

Monitor the reaction completion by taking a small sample, filtering it, dissolving the precipitate in a minimal amount of HPLC-grade acetonitrile, and analyzing by LC-MS.

-

Upon completion, filter the reaction mixture under vacuum and collect the precipitate.

-

Wash the precipitate with additional distilled water (50 mL).

-

Dry the washed precipitate to obtain this compound as an orange solid.

Determination of Melting Point

Apparatus:

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

-

Capillary tubes

Procedure:

-

Ensure the this compound sample is finely powdered and completely dry.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample at a rate of 10-20 °C per minute initially.

-

Observe the sample closely. Once the melting process begins, record the temperature as the starting point of the melting range.

-

Continue heating and record the temperature at which the last solid crystal melts; this is the end of the melting range.

-

To obtain a more accurate measurement, repeat the process with a fresh sample, heating at a slower rate (1-2 °C per minute) as the temperature approaches the previously observed melting range.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Apparatus:

-

NMR spectrometer (e.g., Bruker 300 MHz or equivalent)

-

NMR tubes

-

Deuterated solvent (Acetone-d₆)

Procedure for ¹H and ¹³C NMR:

-

Dissolve approximately 5-10 mg of this compound in about 0.6 mL of Acetone-d₆ in a clean, dry NMR tube.

-

Cap the tube and ensure the sample is fully dissolved, using gentle vortexing if necessary.

-

Place the NMR tube in the spectrometer's probe.

-

Acquire the ¹H spectrum, typically using a single pulse experiment.

-

Acquire the ¹³C spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required to achieve a good signal-to-noise ratio.

-

Process the acquired data (Fourier transform, phase correction, and baseline correction).

-

Reference the spectra to the residual solvent peak of Acetone-d₆ (δH = 2.05 ppm, δC = 29.84 ppm and 206.26 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

Apparatus:

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum of the sample, typically by co-adding multiple scans to improve the signal-to-noise ratio.

-

The resulting spectrum will show absorbance or transmittance as a function of wavenumber (cm⁻¹).

Representative Signaling Pathway

Indazole derivatives are a well-established class of kinase inhibitors.[4] While a specific signaling pathway for this compound is not extensively documented in publicly available literature, its structural similarity to known kinase inhibitors like Axitinib and Pazopanib suggests it could potentially target similar pathways involved in angiogenesis and cell proliferation.[5][6] The following diagram illustrates a representative signaling pathway for Vascular Endothelial Growth Factor Receptor (VEGFR) inhibition, a common target for indazole-based kinase inhibitors.

Caption: Representative VEGFR signaling pathway inhibited by an indazole-based compound.

Conclusion

This technical guide provides a consolidated resource on the physical and spectral characteristics of this compound. The tabulated data, detailed experimental protocols, and the representative signaling pathway offer valuable information for researchers engaged in the synthesis, characterization, and application of this important chemical entity in the field of drug discovery and development. The provided methodologies and data serve as a foundational reference for further investigation and utilization of this compound.

References

- 1. americanelements.com [americanelements.com]

- 2. This compound 95% | CAS: 315203-37-3 | AChemBlock [achemblock.com]

- 3. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]

- 4. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. What is Axitinib used for? [synapse.patsnap.com]

- 6. What is the mechanism of Pazopanib Hydrochloride? [synapse.patsnap.com]

An In-depth Technical Guide to the Spectroscopic Data of 6-Nitro-1H-indazole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6-Nitro-1H-indazole-3-carbaldehyde, a key intermediate in medicinal chemistry, particularly in the development of kinase inhibitors.[1][2][3] The document details its structural characterization through various spectroscopic methods, outlines the experimental protocols for its synthesis and analysis, and presents logical workflows for its characterization.

Compound Overview

This compound belongs to the indazole class of heterocyclic compounds, which are recognized as bioisosteres of indoles.[1] The presence of the aldehyde group at the C3 position makes it a versatile intermediate for synthesizing a variety of more complex, polyfunctionalized 3-substituted indazoles.[1][2]

Spectroscopic Data

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques. The data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are summarized below.

¹H and ¹³C NMR spectroscopy are fundamental for elucidating the carbon-hydrogen framework of the molecule. The spectra are typically recorded in deuterated solvents such as DMSO-d₆ or Acetone-d₆.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (δ) in DMSO-d₆ [ppm][7] | Coupling Constant (J) [Hz][7] | Chemical Shift (δ) in DMSO-d₆ [ppm][8] | Coupling Constant (J) [Hz][8] | Chemical Shift (δ) in Acetone-d₆ [ppm][9] | Coupling Constant (J) [Hz][9] |

| NH (1-H) | 14.65 (brs) | - | - | - | - | - |

| CHO (3-CHO) | 10.21 (s) | - | 10.22 (s) | - | 10.27 (s) | - |

| H-4 | 7.86 (d) | 9.0 | 8.29 (dd) | 0.5, 8.9 | 8.39 (d) | 9.0 |

| H-5 | 8.26 (dd) | 9.0, 2.0 | 8.13 (dd) | 2.0, 8.9 | 8.21 (dd) | 9.0, 2.0 |

| H-7 | 8.86 (d) | 2.0 | 8.57 (d) | 1.5 | 8.68 (d) | 2.0 |

s = singlet, d = doublet, dd = doublet of doublets, brs = broad singlet

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Solvent | Chemical Shifts (δ) [ppm] |

| DMSO-d₆ | 187.2, 145.1, 143.8, 142.9, 122.0, 119.36, 117.7, 112.4[7] |

| DMSO-d₆ | 187.7, 146.9, 124.0, 122.4, 118.7, 108.6[8] |

| Acetone-d₆ | 187.5, 148.0, 145.1, 141.3, 124.6, 123.1, 119.0, 108.8[9] |

IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups present in the molecule.

Table 3: Key IR Absorption Bands for this compound (neat)

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 3330 | N-H stretching | [7] |

| 3293 | N-H stretching | [9] |

| 1682 | C=O (aldehyde) stretching | [7] |

| 1668 | C=O (aldehyde) stretching | [9] |

| 1519 | N-O (nitro group) asymmetric stretching | [7][9] |

| 1342, 1347 | N-O (nitro group) symmetric stretching | [7][9] |

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecule, confirming its elemental composition.

Table 4: Mass Spectrometry Data for this compound

| Technique | Ion Mode | Calculated m/z | Found m/z | Reference |

| HRMS | ESI⁻ [M-H]⁻ | 190.0253 | 190.0243 | [7] |

| HRMS | ESI⁻ [M-H]⁻ | 190.0253 | 190.0245 | [9] |

| LC-MS | ESI⁺ [M+H]⁺ | - | 190.05 | [8] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following sections describe the synthesis and analytical procedures.

A general and effective method for preparing 1H-indazole-3-carboxaldehydes is through the nitrosation of the corresponding indoles in a slightly acidic medium.[1]

Materials:

-

6-Nitroindole

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl, 6 M)

-

Dimethylformamide (DMF)

-

Distilled water

Procedure:

-

Sodium nitrite is dissolved in a mixture of distilled water and DMF in a reaction vessel equipped with a stirrer and cooled to 0°C.[1][8]

-

6 M hydrochloric acid is added dropwise to the bright yellow suspension over a period of 30 minutes, maintaining the temperature at 0°C.[8]

-

6-Nitroindole is then added slowly to the reaction mixture at 20°C. The mixture is stirred vigorously to form a homogeneous suspension.[8]

-

After the addition is complete, the reaction is allowed to continue stirring for approximately 90 minutes at 20°C.[8]

-

The reaction progress is monitored by an appropriate method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to confirm the consumption of the starting material.[8]

-

Upon completion, the reaction mixture is filtered under vacuum. The collected precipitate is washed with additional distilled water.[8]

-

The resulting solid, 6-nitro-indazole-3-carbaldehyde, is dried to yield the final product.[8]

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 300 MHz or 400 MHz spectrometer.[8][9][10] Samples are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or Acetone-d₆). Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to the residual solvent signals.[9][10] Coupling constants (J) are reported in Hertz (Hz).[9][10]

IR Spectroscopy: Infrared spectra are obtained using a spectrometer equipped with a universal Attenuated Total Reflectance (ATR) sampling accessory.[9][10] The spectra are typically recorded from neat solid samples.

Mass Spectrometry: High-resolution mass spectra (HRMS) are acquired using an orthogonal acceleration time-of-flight (oa-TOF) mass spectrometer.[9][10] Electrospray ionization (ESI) is commonly used as the ionization source, operating in either positive or negative mode depending on the analyte.[9][10]

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships relevant to the synthesis and characterization of this compound.

Caption: Synthetic workflow for this compound.

Caption: Relationship between spectroscopic methods and structural data.

References

- 1. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. PubChemLite - this compound (C8H5N3O3) [pubchemlite.lcsb.uni.lu]

- 5. This compound | C8H5N3O3 | CID 23118858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound 95% | CAS: 315203-37-3 | AChemBlock [achemblock.com]

- 7. researchgate.net [researchgate.net]

- 8. 6-NITRO INDAZOLE-3-CARBOXALDEHYDE | 315203-37-3 [amp.chemicalbook.com]

- 9. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 10. rsc.org [rsc.org]

A Technical Guide to 6-Nitro-1H-Indazole and Its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-nitro-1H-indazole, a key heterocyclic compound, and its derivatives. It details the compound's chemical identity, synthesis protocols, and significant biological activities, with a focus on its potential in drug discovery and development. All quantitative data is summarized for clarity, and key experimental methodologies are described in detail.

Chemical Identification

The IUPAC name for the nitroindazole compound with the chemical formula C₇H₅N₃O₂ is 6-nitro-1H-indazole [1][2][3][4]. It is also known by other names such as 6-nitroindazole and 6-nitroisoindazole[3][4].

Molecular Formula: C₇H₅N₃O₂[1][2][3][4]

Molecular Weight: 163.13 g/mol [1][3][4]

CAS Registry Number: 7597-18-4[1][2][3][4]

Data Presentation: Biological Activity

Derivatives of 6-nitro-1H-indazole have demonstrated a range of biological activities, including antileishmanial, antibacterial, and antiproliferative effects. The following tables summarize the key quantitative data from various studies.

Table 1: Antileishmanial Activity of 3-Chloro-6-nitro-1H-indazole Derivatives [5]

| Compound ID | Target Species | IC₅₀ (µM) |

| 4 | L. infantum | 5.53 |

| 5 | L. infantum | 4 |

| 7 | L. infantum | 117 |

| 10 | L. infantum | 62 |

| 11 | L. infantum | 6 |

| 11 | L. tropica | 76 |

| 12 | L. infantum | 36.33 |

| 13 | L. infantum | 110 |

| 13 | L. major | 38 |

| 13 | L. tropica | 186 |

Table 2: Antibacterial and Antiproliferative Activity of Benzo[g]indazole Derivatives [6][7]

| Compound ID | Activity Type | Target | MIC (µg/mL) | IC₅₀ (µM) |

| 11a, 11b | Antiproliferative | NCI-H460 (Lung Carcinoma) | - | 5-15 |

| 12a, 12b | Antiproliferative | NCI-H460 (Lung Carcinoma) | - | 5-15 |

| 12a | Antibacterial | N. gonorrhoeae | 250 | - |

| 13b | Antibacterial | N. gonorrhoeae | 62.5 | - |

Experimental Protocols

This section provides detailed methodologies for the synthesis of 6-nitro-1H-indazole derivatives and the assessment of their biological activity.

-

Preparation: A solution of 6-nitro-1H-indazole (4.14 g, 25.4 mmol) in 100 ml of dimethylformamide (DMF) is prepared and cooled in an ice bath.

-

Addition of NaH: Sodium hydride (NaH) (2.03 g, 50.7 mmol) is added to the solution in four portions under vigorous stirring. The reaction mixture is maintained at 0°C for 30 minutes.

-

Methylation: Iodomethane (1.74 ml, 27.9 mmol) is added dropwise to the reaction mixture.

-

Reaction: The mixture is stirred for 16 hours at room temperature.

-

Quenching and Extraction: The reaction is quenched with water and diluted with ethyl acetate. The mixture is then transferred to a separatory funnel and washed three times with water.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate and concentrated on a rotary evaporator.

-

Purification: The product is purified by flash chromatography on silica using ethyl acetate as the eluent to separate 1-methyl-6-nitro-1H-indazole from the 2-methyl-6-nitro-2H-indazole isomer.

-

Yield: This procedure yields the product as a yellow solid (2.54 g, 56.4% yield).

-

Parasite Culture: Promastigote strains of Leishmania species (L. infantum, L. tropica, and L. major) are cultured.

-

Exposure to Compounds: The promastigotes are exposed to increasing concentrations of the synthesized 3-chloro-6-nitro-1H-indazole derivatives.

-

MTT Assay: The in vitro antileishmanial activity is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase to formazan, which indicates cell viability.

-

Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated, representing the concentration of a compound that causes a 50% reduction in parasite growth.

Mandatory Visualization

The following diagrams illustrate key synthesis workflows and biological mechanisms associated with 6-nitro-1H-indazole derivatives.

Caption: Synthesis workflow for 2-azetidinone derivatives of 6-nitro-1H-indazole.

Caption: Inhibition of Trypanothione Reductase in Leishmania by a 6-nitro-1H-indazole derivative.

References

- 1. 6-Nitroindazole | C7H5N3O2 | CID 24239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-NITRO-1H-INDAZOLE | CAS 7597-18-4 [matrix-fine-chemicals.com]

- 3. 1H-Indazole, 6-nitro- [webbook.nist.gov]

- 4. 1H-Indazole, 6-nitro- [webbook.nist.gov]

- 5. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2 H-Benzo[ g]indazole Derivatives: Antiproliferative and Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and History of Nitro-Substituted Indazoles

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the discovery, history, and core scientific attributes of nitro-substituted indazoles. Esteemed for their versatile pharmacological activities, these heterocyclic compounds have carved a significant niche in medicinal chemistry. This document provides a comprehensive overview of their synthesis, key experimental protocols, and the signaling pathways they modulate, presented for the scientific community engaged in drug discovery and development.

A Historical Overview of Indazole and its Nitro-Substituted Derivatives

The journey of indazole chemistry began in the late 19th century. While Emil Fischer is credited with the first synthesis of the parent indazole ring in the 1880s, the exploration of its substituted derivatives, particularly nitro-substituted indazoles, gained momentum in the early 20th century.

Early synthetic endeavors were pioneered by chemists like Jacobson, Huber, and Auwers. Their work in the early 1900s laid the foundation for indazole synthesis through methods involving the cyclization of N-nitroso-o-toluidines, which also opened avenues for preparing halogenated indazoles.

The mid-20th century saw the development of more refined and systematic approaches to synthesize specific isomers of nitroindazole. A notable contribution from this era is the well-documented procedure for the synthesis of 5-nitroindazole, which has become a staple in organic synthesis literature. Subsequent research, including work detailed in a 1976 patent, expanded the accessibility to a range of nitroindazoles, including the 4-, 5-, 6-, and 7-nitro isomers, by building upon and refining these earlier methods. These foundational synthetic achievements were pivotal in enabling the extensive investigation of the biological activities of nitro-substituted indazoles that continues to this day.

Quantitative Data of Key Nitro-Substituted Indazoles

The following tables summarize key physical, chemical, and biological data for prominent nitro-substituted indazoles to facilitate comparison and aid in research and development.

Table 1: Physical and Chemical Properties of Nitro-Substituted Indazoles

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa | Solubility |

| 4-Nitroindazole | C₇H₅N₃O₂ | 163.13 | 201-203 | Not available | Not available |

| 5-Nitroindazole | C₇H₅N₃O₂ | 163.13 | 208-210 | Not available | Insoluble in water[1] |

| 6-Nitroindazole | C₇H₅N₃O₂ | 163.13 | 180-182[2] | 11.08 ± 0.40[2] | Very faint turbidity in hot Methanol[2] |

| 7-Nitroindazole | C₇H₅N₃O₂ | 163.13 | 210-212 | Not available | >24.5 µg/mL in aqueous buffer (pH 7.4)[3] |

Table 2: Biological Activity of Nitro-Substituted Indazoles

| Compound | Target/Assay | Activity Type | Value | Reference |

| 6-Nitroindazole | Antinociception (formalin test) | ED₅₀ | 62.5 mg/kg | [4] |

| 6-Nitroindazole | Antinociception (acetic acid test) | ED₅₀ | 44.0 mg/kg | [4] |

| 7-Nitroindazole | Antinociception (formalin test) | ED₅₀ | 27.5 mg/kg | [4] |

| 7-Nitroindazole | Antinociception (acetic acid test) | ED₅₀ | 22.5 mg/kg | [4] |

| 7-Nitroindazole | Neuronal Nitric Oxide Synthase (nNOS) | IC₅₀ | 0.48 µM | |

| 3-Bromo-7-nitroindazole | Neuronal Nitric Oxide Synthase (nNOS) | IC₅₀ | 0.05 µM |

Key Experimental Protocols

This section details the methodologies for the synthesis of various nitro-substituted indazoles, providing a practical guide for their preparation in a laboratory setting.

Synthesis of 4-Nitro-1H-indazole

This protocol is adapted from a general procedure for the synthesis of 4-nitroindazole from 2-methyl-3-nitroaniline.[5]

Materials:

-

2-methyl-3-nitroaniline

-

Sodium nitrite

-

Glacial acetic acid

-

Water

Procedure:

-

Prepare an aqueous solution of sodium nitrite (0.29 mol) in 50 mL of water.

-

In a separate reaction vessel equipped with an overhead stirrer, dissolve 2-methyl-3-nitroaniline (0.13 mol) in glacial acetic acid and cool the solution to 0 °C.

-

Add the entire sodium nitrite solution at once to the stirred glacial acetic acid solution. An immediate precipitate will form.

-

Allow the reaction mixture to warm to room temperature and continue stirring overnight.

-

Filter the precipitate and concentrate the filtrate in vacuo.

-

Suspend the resulting dark orange solid in water, filter, and dry to yield 4-nitro-1H-indazole.

Synthesis of 5-Nitro-1H-indazole

This classic and reliable protocol is based on the procedure from Organic Syntheses.[6]

Materials:

-

2-amino-5-nitrotoluene (2-methyl-4-nitroaniline)

-

Sodium nitrite

-

Glacial acetic acid

-

Water

-

Methanol (for recrystallization)

-

Decolorizing charcoal

Procedure:

-

In a 5-L round-bottomed flask equipped with a mechanical stirrer, dissolve 55 g (0.36 mole) of 2-amino-5-nitrotoluene in 2.5 L of glacial acetic acid.

-

Cool the solution to 15-20°C in an ice bath.

-

Prepare a solution of 25 g (0.36 mole) of sodium nitrite in 60 mL of water.

-

Add the sodium nitrite solution all at once to the stirred acetic acid solution, ensuring the temperature does not rise above 25°C.

-

Continue stirring for 15 minutes to complete the diazotization.

-

Allow the solution to stand at room temperature for 3 days.

-

Concentrate the solution on a steam bath under reduced pressure.

-

Add 200 mL of water to the residue and transfer to a beaker to form a smooth slurry.

-

Filter the product, wash thoroughly with cold water, and dry in an oven at 80-90°C.

-

For purification, recrystallize the crude product from 650 mL of boiling methanol with 5 g of decolorizing charcoal to obtain pale yellow needles of 5-nitroindazole.

Synthesis of 6-Nitro-1H-indazole

This procedure describes the conversion of 2-methyl-5-nitroaniline to 6-nitroindazole.[7][8]

Materials:

-

2-methyl-5-nitroaniline

-

Sodium nitrite

-

Acetic acid

-

Acetic anhydride

Procedure:

-

Prepare a reaction mixture of 2-methyl-5-nitroacetanilide in glacial acetic acid and acetic anhydride. (Note: The anilide can be formed in situ from 2-methyl-5-nitroaniline).

-

Heat the reaction mixture to a temperature between 70°C and 100°C.

-

Portionwise, add solid sodium nitrite (1.2 to 1.3 moles per mole of the 2-methylacetanilide) to the heated reaction mixture.

-

Maintain the reaction at this temperature to effect nitrosation and ring closure.

-

After the reaction is complete, the product can be isolated by pouring the reaction mixture into water, followed by filtration and purification. A 96.1% yield of a product containing 97.8% of 6-nitroindazole has been reported using this method.[8]

Synthesis of 7-Nitro-1H-indazole

The synthesis of 7-nitroindazole can be achieved from 2-methyl-6-nitroaniline following a similar diazotization and cyclization strategy.[8]

Materials:

-

2-methyl-6-nitroaniline

-

Sodium nitrite

-

Acetic acid

-

Acetic anhydride

Procedure:

-

The conversion is carried out by reacting 2-methyl-6-nitroaniline via its acetanilide derivative. Prepare a solution of 2-methyl-6-nitroacetanilide in a mixture of an alkanoic acid (e.g., acetic acid) and a dehydrating agent (e.g., acetic anhydride).

-

Add sodium nitrite to the solution at a controlled temperature (typically above 50°C) to initiate nitrosation and subsequent ring closure.

-

The 7-nitroindazole product is then isolated from the reaction mixture. A yield of 61.8% has been reported for this conversion.[8]

Signaling Pathways and Experimental Workflows

The biological effects of nitro-substituted indazoles are often attributed to their ability to interact with and modulate the activity of key enzymes in cellular signaling pathways. The following diagrams, rendered in Graphviz DOT language, illustrate some of these interactions and a general workflow for the investigation of these compounds.

Caption: Tpl2 signaling pathway and point of inhibition.

Caption: 7-Nitroindazole inhibition of the nNOS pathway.

Caption: General experimental workflow for indazole drug discovery.

Caption: Logical relationships in nitro-indazole SAR studies.

References

- 1. What are TPL2 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Tumor Progression Locus 2 (Tpl2) Kinase as a Novel Therapeutic Target for Cancer: Double-Sided Effects of Tpl2 on Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 7-Nitroindazole | C7H5N3O2 | CID 1893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Structure-activity relationships of 1-substituted 2-nitroimidazoles: effect of partition coefficient and side-chain hydroxyl groups on radiosensitization in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The kinase TPL2 activates ERK and p38 signaling to promote neutrophilic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. longdom.org [longdom.org]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Structure-Activity Relationships of Antitubercular Nitroimidazoles. II. Determinants of aerobic activity and quantitative structure-activity relationships - PMC [pmc.ncbi.nlm.nih.gov]

The Indazole Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural and Physicochemical Eminence of Indazole

Indazole, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural features, including the presence of two nitrogen atoms and the ability to exist in different tautomeric forms (1H-, 2H-, and 3H-indazole), contribute to its versatile pharmacological profile. The 1H-tautomer is generally the most thermodynamically stable. The indazole nucleus is considered a bioisostere of indole, allowing it to interact with a wide array of biological targets by mimicking the natural substrate or ligand. This structural versatility, coupled with its favorable physicochemical properties, has made the indazole core a cornerstone in the design of numerous therapeutic agents across various disease areas. Several FDA-approved drugs, such as the anti-cancer agents pazopanib and axitinib, and the antiemetic granisetron, feature the indazole scaffold, underscoring its clinical significance.[1][2]

Multifaceted Biological Significance of the Indazole Scaffold

The indazole moiety is associated with a broad spectrum of biological activities, making it a highly sought-after structural motif in drug discovery. Its derivatives have been extensively investigated and developed as potent agents for various therapeutic indications.

Anti-Cancer Activity: A Kinase Inhibition Powerhouse

The most prominent application of the indazole scaffold is in oncology, primarily through the inhibition of protein kinases.[3] Kinases are crucial regulators of cellular signaling pathways that, when dysregulated, can lead to uncontrolled cell proliferation, angiogenesis, and metastasis. Indazole-based compounds have been successfully designed to target several key kinases implicated in cancer.

-

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition: Pazopanib and axitinib are potent multi-targeted tyrosine kinase inhibitors that prominently inhibit VEGFRs.[4][5] By blocking VEGFR signaling, these drugs disrupt angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen, thereby impeding tumor growth and metastasis.[4][5]

-

Other Kinase Targets: Beyond VEGFR, indazole derivatives have been developed to inhibit a range of other kinases, including Platelet-Derived Growth Factor Receptors (PDGFRs), c-Kit, and Fibroblast Growth Factor Receptors (FGFRs).[3][5] This multi-targeted approach can lead to broader anti-tumor activity. The structure-activity relationship (SAR) studies of indazole-based kinase inhibitors have provided valuable insights for the design of more potent and selective agents.[4]

Anti-Inflammatory Properties: Targeting Key Inflammatory Mediators

Indazole derivatives have demonstrated significant anti-inflammatory effects through the modulation of key enzymes and signaling pathways involved in the inflammatory response.

-

Cyclooxygenase (COX) Inhibition: Certain indazole compounds exhibit inhibitory activity against cyclooxygenase enzymes, particularly COX-2, which is a key mediator of inflammation and pain.[6] By inhibiting COX-2, these compounds can reduce the production of prostaglandins, which are pro-inflammatory lipid mediators.

-

Cytokine and Free Radical Scavenging: Studies have shown that some indazoles can inhibit the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β).[6] Additionally, they may possess free radical scavenging properties, further contributing to their anti-inflammatory profile.[6]

Neuroprotective Potential: A Beacon of Hope for Neurodegenerative Diseases

The indazole scaffold has shown promise in the development of therapeutic agents for neurodegenerative disorders such as Alzheimer's and Parkinson's disease.[7]

-

c-Jun N-terminal Kinase (JNK) Inhibition: The JNK signaling pathway is implicated in neuronal apoptosis and inflammation associated with neurodegeneration.[1][3][8] Indazole-based inhibitors of JNK, particularly the JNK3 isoform which is predominantly expressed in the brain, are being investigated as potential neuroprotective agents.[1] By inhibiting JNK, these compounds may prevent neuronal cell death and reduce neuroinflammation.

Antimicrobial Activity: A Scaffold for Combating Infections

Derivatives of indazole have also been reported to possess antibacterial and antifungal properties, highlighting their potential as a source for new anti-infective agents. The mechanism of their antimicrobial action is an area of ongoing research.

Quantitative Bioactivity Data of Indazole Derivatives

The following tables summarize the in vitro bioactivity of representative indazole derivatives against various biological targets.

Table 1: Anti-Cancer Activity of Indazole-Based Kinase Inhibitors

| Compound | Target Kinase(s) | IC50 (nM) | Cell Line | Reference |

| Pazopanib | VEGFR1, VEGFR2, VEGFR3, PDGFRα, PDGFRβ, c-Kit | 10, 30, 47, 71, 84, 74 (respectively) | HUVEC | [9] |

| Axitinib | VEGFR1, VEGFR2, VEGFR3 | 0.1, 0.2, 0.1-0.3 (respectively) | Endothelial Cells | [6] |

| Entrectinib | ALK | 12 | Various | [10] |

| Compound 133 | VEGFR-2, Tie-2, EphB4 | 3.45, 2.13, 4.71 (respectively) | - | [10] |

| Compound 116 | ERK1/2 | 9.3 ± 3.2 | HT29 | [10] |

Table 2: Anti-Inflammatory Activity of Indazole Derivatives

| Compound | Target | IC50 (µM) | Assay | Reference |

| 5-aminoindazole | COX-2 | 12.32 | In vitro enzyme assay | [11] |

| 6-nitroindazole | COX-2 | 19.22 | In vitro enzyme assay | [11] |

| Indazole | COX-2 | 23.42 | In vitro enzyme assay | [11] |

| 6-nitroindazole | IL-1β | 100.75 | In vitro cytokine inhibition | [11] |

| Indazole | IL-1β | 120.59 | In vitro cytokine inhibition | [11] |

Table 3: Antimicrobial Activity of Indazole Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Indazole Derivative 2 | E. faecalis | ~128 | [12] |

| Indazole Derivative 3 | E. faecalis | ~128 | [12] |

| Indazole Derivative 5 | S. aureus, S. epidermidis | 64-128 | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of indazole derivatives.

Synthesis of a Key Indazole Intermediate: N,2,3-Trimethyl-2H-indazol-6-amine

This protocol describes a crucial step in the synthesis of the anti-cancer drug Pazopanib.[6]

Materials:

-

N,3-dimethyl-1H-indazol-6-amine

-

Toluene

-

N,N-dimethylformamide (DMF)

-

Trimethyl orthoformate

-

98% H2SO4 solution

Procedure:

-

To a 50 mL round-bottom flask under stirring, add 30 mL of toluene, 3 mL of N,N-dimethylformamide (DMF), and 5.4 mL of trimethyl orthoformate (49.6 mmol; 4 eq).

-

Dropwise add 0.5 mL of 98% H2SO4 solution (8.7 mmol; 0.7 eq) to the mixture and stir at 5 °C for 5 minutes.

-

Add 2.00 g of N,3-dimethyl-1H-indazol-6-amine (12.4 mmol; 1 eq) to the reaction vessel.

-

Heat the reaction mixture and stir at 60 °C for 5 hours.

-

Remove the solvent under reduced pressure to obtain a thick, dark-pink residue of N,2,3-trimethyl-2H-indazol-6-amine.

In Vitro VEGFR-2 Kinase Inhibition Assay

This assay is used to determine the inhibitory activity of compounds against the VEGFR-2 kinase.

Materials:

-

Purified recombinant VEGFR-2 kinase

-

Kinase substrate (e.g., a synthetic peptide)

-

ATP

-

Kinase assay buffer

-

Test compounds (indazole derivatives)

-

Detection reagent (e.g., Kinase-Glo™ MAX)

-

96-well plates

Procedure:

-

Prepare serial dilutions of the test compounds in the kinase assay buffer.

-

In a 96-well plate, add the VEGFR-2 kinase, the kinase substrate, and the test compound dilutions.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at a specified temperature (e.g., 30 °C) for a defined period (e.g., 60 minutes).

-

Stop the reaction and measure the remaining ATP levels using a detection reagent like Kinase-Glo™ MAX, which produces a luminescent signal proportional to the amount of ATP present.

-

A lower luminescent signal indicates higher kinase activity (more ATP consumed) and vice versa.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

MTT Cell Viability Assay

This colorimetric assay is widely used to assess the cytotoxic effects of anti-cancer compounds on cell lines.[13][14][15]

Materials:

-

Cancer cell line (e.g., HT29)

-

Cell culture medium

-

96-well microplate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the indazole-based compounds and a vehicle control.

-

Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37 °C in a humidified CO2 incubator.

-

After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.

-

The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment and determine the IC50 value.

Carrageenan-Induced Paw Edema Assay

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.[16][17][18]

Materials:

-

Rats or mice

-

Carrageenan solution (1% in saline)

-

Test compounds (indazole derivatives)

-

Positive control (e.g., Indomethacin)

-

Plethysmometer

Procedure:

-

Administer the test compounds and the positive control to different groups of animals (e.g., via oral or intraperitoneal injection). A control group receives the vehicle.

-

After a specific time (e.g., 30-60 minutes), induce inflammation by injecting carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measure the paw volume of each animal using a plethysmometer at different time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

-

The increase in paw volume is an indicator of the inflammatory edema.

-

Calculate the percentage of inhibition of edema for each treatment group compared to the control group.

Visualizing the Molecular Mechanisms: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by indazole derivatives and a typical experimental workflow.

Caption: VEGFR signaling pathway inhibited by indazole-based drugs.

References

- 1. frontiersin.org [frontiersin.org]

- 2. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. abcam.cn [abcam.cn]

- 5. Measuring the Constitutive Activation of c-Jun N-terminal Kinase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. ClinPGx [clinpgx.org]

- 8. researchgate.net [researchgate.net]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An Alternative Method to Synthesize N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib[v1] | Preprints.org [preprints.org]

- 12. Different Chemical Structures and Physiological/Pathological Roles of Cyclooxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bioscience.co.uk [bioscience.co.uk]

- 14. media.cellsignal.com [media.cellsignal.com]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 17. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]

Introduction: The Role of Bioisosterism in Modern Drug Discovery

An In-depth Technical Guide to 6-Nitro-1H-indazole-3-carbaldehyde as a Bioisostere of Indole

Bioisosterism is a fundamental strategy in medicinal chemistry for the rational design of new drugs. It involves the substitution of a specific moiety in a biologically active compound with another group that has similar physical or chemical properties, with the aim of enhancing the compound's pharmacological activity or optimizing its pharmacokinetic and toxicological profile.[1] One of the most important scaffolds in medicinal chemistry is the indole ring system, which is a key structural component in a vast number of natural products and synthetic drugs.[2] Consequently, the development of indole bioisosteres has been an area of intense research.[2][3] Among these, the indazole scaffold has emerged as a particularly successful replacement for indole, leading to the discovery of several marketed drugs.[4][5] This guide focuses on this compound, a versatile building block that serves as a bioisostere of the corresponding 6-nitro-1H-indole-3-carbaldehyde, and explores its synthesis, properties, and applications in drug development.

Physicochemical Properties

This compound is a solid, typically appearing as an orange powder.[6] The presence of the nitro group at the 6-position and the carbaldehyde at the 3-position significantly influences its chemical reactivity and potential for biological interactions.[7]

| Property | Value | References |

| Molecular Formula | C₈H₅N₃O₃ | [8][9] |

| Molecular Weight | 191.15 g/mol | [8] |

| CAS Number | 315203-37-3 | [8] |

| Appearance | Orange solid | [6] |

| Melting Point | Decomposes above 200°C | [6] |

| InChI Key | UYPSMSUYMARCRX-UHFFFAOYSA-N | [9] |

| SMILES | O=Cc1nnc2cc(ccc12)--INVALID-LINK--[O-] | [10] |

Synthesis of this compound

The primary synthetic route to this compound involves the nitrosation of 6-nitroindole.[4][6] This reaction provides a direct method for converting the indole scaffold to the indazole core.[4]

Experimental Protocol: Nitrosation of 6-Nitroindole

This protocol is adapted from the procedure described by ChemicalBook and Léguillier et al.[4][6]

Materials:

-

6-Nitroindole

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl, 6 M)

-

Distilled water

-

Acetonitrile (HPLC grade, for reaction monitoring)

-

Round-bottomed flask (500 mL)

-

Magnetic stirrer

-

Addition funnel

-

Vacuum filtration apparatus

Procedure:

-

In a 500 mL round-bottomed flask equipped with a magnetic stirrer, dissolve sodium nitrite (6.38 g, 92.5 mmol) in distilled water (150 mL).

-

Slowly add 6-nitroindole (5.15 g, 31.7 mmol) to the sodium nitrite solution at 20°C. Stir the mixture vigorously until a homogeneous suspension is formed (approximately 5 minutes).

-

Add 6 M hydrochloric acid (14 mL) dropwise to the bright yellow suspension over a period of 30 minutes using an addition funnel.

-

Maintain the reaction temperature at 20°C and continue stirring for 90 minutes after the addition of HCl is complete.

-

Monitor the reaction progress by taking a small aliquot, filtering it, dissolving the precipitate in a minimal amount of acetonitrile, and analyzing by LC-MS to confirm the consumption of the starting material.

-

Upon completion, filter the reaction mixture under vacuum and collect the precipitate.

-

Wash the collected precipitate with additional distilled water (50 mL).

-

Dry the washed precipitate to obtain this compound as an orange solid (yields up to 77% have been reported).[6]

Synthesis Workflow Diagram

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 6-NITRO INDAZOLE-3-CARBOXALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 7. cymitquimica.com [cymitquimica.com]

- 8. This compound 95% | CAS: 315203-37-3 | AChemBlock [achemblock.com]

- 9. PubChemLite - this compound (C8H5N3O3) [pubchemlite.lcsb.uni.lu]

- 10. This compound | VSNCHEM [vsnchem.com]

Potential Therapeutic Targets for Nitroindazole Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitroindazole derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This technical guide provides a comprehensive overview of the key therapeutic targets of nitroindazole derivatives, focusing on their mechanisms of action, quantitative efficacy, and the experimental methodologies used for their evaluation. The primary targets discussed are Nitric Oxide Synthases (NOS) and various enzymes within pathogenic protozoa, highlighting the potential of these derivatives in the treatment of neurological disorders, pain, and parasitic diseases.

Primary Therapeutic Target: Nitric Oxide Synthases (NOS)

A major focus of nitroindazole research has been the inhibition of Nitric Oxide Synthases (NOS), a family of enzymes responsible for the synthesis of nitric oxide (NO), a critical signaling molecule in various physiological and pathological processes.[1] There are three main isoforms of NOS: neuronal NOS (nNOS or NOS-1), inducible NOS (iNOS or NOS-2), and endothelial NOS (eNOS or NOS-3).[2] Overproduction of NO by nNOS and iNOS is implicated in neurodegenerative diseases and inflammation, making selective inhibition a desirable therapeutic strategy.

Mechanism of Action

Nitroindazole derivatives, particularly 7-nitroindazole (7-NI), act as competitive inhibitors of NOS.[3] They bind to the heme prosthetic group within the enzyme's active site, thereby blocking the conversion of L-arginine to L-citrulline and nitric oxide.[3] While some derivatives exhibit non-selective inhibition of NOS isoforms in vitro, certain compounds show a degree of selectivity in vivo, which is advantageous for minimizing side effects such as hypertension that can result from eNOS inhibition.[3][4]

Quantitative Data: Inhibition of NOS Isoforms

The inhibitory potency of various nitroindazole derivatives against the different NOS isoforms is typically quantified by their half-maximal inhibitory concentration (IC50). A summary of reported IC50 values is presented in Table 1.

| Compound | nNOS IC50 (µM) | eNOS IC50 (µM) | iNOS IC50 (µM) | Reference(s) |

| 7-Nitroindazole | 0.174 | 57 | Not Reported | [5] |

| Indazole Derivative 5 | 0.174 | >100 (327-fold selectivity over eNOS) | Not Reported | [5] |

| Quinazolinone Derivative 9e | Not Reported | Not Reported | ~22 | [6] |

| Quinazolinone Derivative 14e | Not Reported | Not Reported | ~22 | [6] |

Signaling Pathway: Nitric Oxide Synthesis and Inhibition

The synthesis of nitric oxide by NOS is a critical step in a complex signaling cascade. The inhibition of this pathway by nitroindazole derivatives has significant therapeutic implications.

Caption: Inhibition of Nitric Oxide Synthase by Nitroindazole Derivatives.

Experimental Protocol: NOS Activity Assay

The activity of NOS and the inhibitory effects of nitroindazole derivatives can be determined by measuring the conversion of radiolabeled L-arginine to L-citrulline.

Objective: To quantify the enzymatic activity of NOS isoforms and determine the IC50 values of nitroindazole derivatives.

Materials:

-

Purified NOS isoforms (nNOS, eNOS, iNOS) or tissue homogenates

-

[³H]-L-arginine or [¹⁴C]-L-arginine

-

Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Cofactors: NADPH, FAD, FMN, tetrahydrobiopterin (BH4), calmodulin, and Ca²⁺

-

Nitroindazole derivatives at various concentrations

-

Stop Buffer (e.g., 20 mM HEPES, 2 mM EDTA, pH 5.5)

-

Dowex AG50W-X8 cation exchange resin (Na⁺ form)

-

Scintillation cocktail and vials

-

Microcentrifuge tubes, pipettes, and a microcentrifuge

-

Liquid scintillation counter

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the reaction buffer, cofactors, and the radiolabeled L-arginine.

-

Enzyme Preparation: Dilute the purified NOS enzyme or tissue homogenate to the desired concentration in the reaction buffer.

-

Inhibitor Preparation: Prepare serial dilutions of the nitroindazole derivatives in the appropriate solvent.

-

Assay Setup: In microcentrifuge tubes, combine the reaction mixture, the enzyme preparation, and either the vehicle control or the nitroindazole derivative at a specific concentration.

-

Initiation and Incubation: Initiate the reaction by adding the enzyme. Incubate the tubes at 37°C for a defined period (e.g., 15-30 minutes).

-

Reaction Termination: Stop the reaction by adding the Stop Buffer.

-

Separation of L-citrulline: Add a slurry of the Dowex resin to each tube to bind the unreacted positively charged [³H]-L-arginine.

-

Centrifugation: Centrifuge the tubes to pellet the resin. The supernatant will contain the neutral [³H]-L-citrulline.

-

Quantification: Transfer an aliquot of the supernatant to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the amount of [³H]-L-citrulline produced. For inhibitor studies, plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.[7][8][9]

Secondary Therapeutic Target: Protozoan Parasites

5-Nitroindazole derivatives have emerged as promising candidates for the treatment of parasitic diseases, including Chagas disease (caused by Trypanosoma cruzi), leishmaniasis (caused by Leishmania species), and amoebiasis.[10][11][12]

Mechanism of Action

The trypanocidal and leishmanicidal activity of 5-nitroindazole derivatives is primarily attributed to their ability to induce oxidative stress within the parasites.[13] This process is initiated by the reduction of the nitro group on the indazole ring by parasitic nitroreductases (NTRs), enzymes that are often absent or have different specificities in mammalian cells.[14][15][16] This reduction generates reactive nitro anion radicals and other reactive oxygen species (ROS) that damage essential biomolecules such as DNA, lipids, and proteins, ultimately leading to parasite death.[13][17]

Quantitative Data: Anti-parasitic Activity

The in vitro efficacy of 5-nitroindazole derivatives against various protozoan parasites is summarized in Table 2.

| Compound | Parasite | Stage | IC50 (µM) | Reference(s) |

| Derivative 16 | Trypanosoma cruzi (Y strain) | Epimastigote | 0.49 | [11] |

| Derivative 16 | Trypanosoma cruzi (Y strain) | Amastigote | 0.41 | [11] |

| Derivative 24 | Trypanosoma cruzi (Y strain) | Epimastigote | 5.75 | [11] |

| Derivative 24 | Trypanosoma cruzi (Y strain) | Amastigote | 1.17 | [11] |

| VATR131 | Leishmania amazonensis | Amastigote | 0.46 | [10] |

| 5-Nitroindazole Derivatives | Leishmania infantum | Promastigote | 11 - 52 | [10] |

| 5-Nitroindazole Derivatives | Leishmania braziliensis | Promastigote | 11 - 52 | [10] |

Signaling Pathway: Nitroreductase-Mediated Activation and Oxidative Stress

The activation of 5-nitroindazole derivatives by parasitic nitroreductases is a key step leading to the generation of cytotoxic reactive oxygen species.

Caption: Nitroreductase-mediated activation of 5-nitroindazole derivatives.

Experimental Protocol: Trypanocidal and Leishmanicidal Activity Assays

The anti-parasitic activity of nitroindazole derivatives can be assessed using a resazurin-based cell viability assay.

Objective: To determine the in vitro efficacy of nitroindazole derivatives against Trypanosoma cruzi epimastigotes or Leishmania promastigotes.

Materials:

-

Trypanosoma cruzi epimastigote or Leishmania promastigote cultures

-

Appropriate culture medium (e.g., LIT for T. cruzi, M199 for Leishmania)

-

96-well microtiter plates